5-Fluoro-2-nitrotoluene

Overview

Description

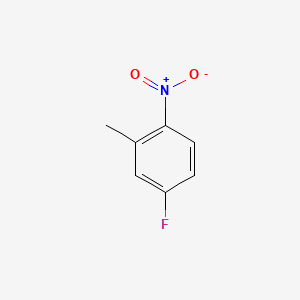

5-Fluoro-2-nitrotoluene is an organic compound with the molecular formula CH₃C₆H₃(NO₂)F. It is a fluorinated nitrotoluene derivative, characterized by the presence of a fluorine atom and a nitro group attached to a toluene ring. This compound is used as an intermediate in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and material sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-nitrotoluene typically involves nitration of fluorotoluene derivatives. One common method is the nitration of 3-fluorotoluene using mixed acid (a combination of nitric acid and sulfuric acid) under controlled temperature conditions . The reaction is exothermic and requires careful temperature management to avoid side reactions and ensure high yield.

Industrial Production Methods: In industrial settings, continuous-flow reactors are often employed for the nitration process. These reactors offer better control over reaction parameters, such as temperature and residence time, leading to higher efficiency and purity of the final product . The continuous-flow process also enhances safety by minimizing the risk of thermal runaway reactions.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-nitrotoluene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products:

Reduction: 5-Fluoro-2-aminotoluene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 5-Fluoro-2-nitrobenzoic acid.

Scientific Research Applications

Pharmaceutical Development

5-Fluoro-2-nitrotoluene serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its fluorinated structure enhances the biological activity of drug candidates by improving their pharmacokinetic properties. For instance, it is utilized in synthesizing compounds that target specific biological pathways, contributing to the development of novel therapeutics.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit significant anticancer activity. One study highlighted a compound synthesized from this nitrotoluene derivative that showed an IC50 value of 0.57 μM against tubulin polymerization, indicating its potential as a dual-targeted anticancer agent .

Organic Synthesis

In organic chemistry, this compound is employed to create complex molecules through various reactions. Its unique reactivity allows researchers to explore new synthetic pathways and develop innovative materials.

Data Table: Synthetic Reactions Involving this compound

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nitration | 90 °C with solid acid | 55% | |

| Coupling Reactions | Various catalysts | Variable | |

| Reduction | Catalytic hydrogenation | High |

Material Science

The compound is also valuable in material science for producing specialty polymers and resins. Its incorporation into materials enhances their durability and resistance to environmental factors, making it suitable for coatings and adhesives.

Application Example: Specialty Coatings

this compound-based polymers have been formulated into coatings that provide superior protection against chemical exposure and mechanical wear, demonstrating its utility in industrial applications.

Agricultural Chemicals

In the agricultural sector, this compound contributes to the formulation of agrochemicals, including pesticides and herbicides. Its effectiveness in enhancing crop protection has made it a compound of interest for developing new agricultural products.

Analytical Chemistry

This compound is used as a standard in analytical methods, aiding researchers in quantifying and analyzing various chemical substances with improved accuracy. Its application in chromatography has facilitated the development of more precise analytical techniques.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-nitrotoluene depends on its application. In chemical reactions, the nitro group acts as an electron-withdrawing group, influencing the reactivity of the aromatic ring. In biological systems, fluorinated compounds often interact with enzymes and receptors, altering their activity and leading to therapeutic effects. The specific molecular targets and pathways involved vary based on the derivative and its intended use .

Comparison with Similar Compounds

2-Fluoro-5-nitrotoluene: Another isomer with similar properties but different substitution pattern.

4-Bromo-5-fluoro-2-nitrotoluene: Contains a bromine atom in addition to the fluorine and nitro groups.

5-Fluoro-2-nitrophenol: A related compound with a hydroxyl group instead of a methyl group.

Uniqueness: 5-Fluoro-2-nitrotoluene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both fluorine and nitro groups makes it a versatile intermediate for various synthetic applications, particularly in the development of pharmaceuticals and agrochemicals.

Biological Activity

5-Fluoro-2-nitrotoluene is an organic compound characterized by the presence of a fluorine atom, a nitro group, and a toluene structure. Its molecular formula is with a molecular weight of approximately 155.13 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.

This compound exhibits several chemical properties that contribute to its biological activity:

- Substitution Reactions : The nitro group can undergo reduction to form reactive intermediates, which may interact with biomolecules.

- Electrophilic Aromatic Substitution : The fluorine atom enhances the electrophilicity of the aromatic ring, making it more susceptible to substitution reactions.

The mechanism of action primarily involves the reduction of the nitro group, leading to the formation of amino derivatives that can participate in further biochemical interactions. These reactions are significant for modifying the compound's structure and enhancing its utility in various applications.

Biological Activity

Research indicates that this compound may exhibit biological activity due to its ability to interact with various biological targets. The following areas have been explored:

- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.

- Anticancer Potential : Investigations into its cytotoxic effects reveal that it may induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent.

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could lead to therapeutic applications.

Case Studies

- Antimicrobial Studies : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines (e.g., MCF-7 and HeLa) indicated that this compound could reduce cell viability significantly at concentrations above 10 µM, suggesting its potential as an anticancer agent .

- Enzyme Interaction Studies : Research exploring the interaction of this compound with cytochrome P450 enzymes revealed that it could act as an inhibitor, affecting drug metabolism pathways .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 5-Fluoro-2-nitrotoluene, and how do reaction conditions influence yield?

- Methodological Answer : The Leimgruber-Batcho reaction is a key industrial method, where this compound is synthesized via enamine formation using dimethylformamide dimethyl acetal and pyrrolidine, followed by reductive cyclization with catalysts like Raney-Nickel or Pd/C under hydrogen . Optimization of solvent systems (e.g., THF substitution in aqueous media) and temperature control during enamine formation can enhance yield and purity. Characterization via NMR (¹H/¹³C) and GC-MS is critical to confirm structural integrity .

Q. How can researchers validate the purity and structural identity of this compound?

- Methodological Answer : Utilize spectral data such as the InChIKey

JHFOWEGCZWLHNW-UHFFFAOYSA-Nand SMILESCC1=CC(=CC=C1[N+](=O)[O-])Ffor cross-referencing with computational databases . Analytical techniques include:

- HPLC : To assess purity (>97% as per commercial standards) .

- FT-IR : Confirm functional groups (nitro, fluoro, and methyl) via characteristic absorption bands.

- Elemental Analysis : Verify molecular formula (C₇H₆FNO₂) and molecular weight (155.12 g/mol) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Classified as a hazardous substance (UN codes: 4-3-III), it requires storage below 20°C in inert atmospheres to avoid decomposition . Use fume hoods for synthesis steps involving nitro groups, and employ PPE (gloves, goggles) to mitigate skin/eye contact risks. Emergency protocols should address potential explosive hazards during high-temperature reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction mechanisms during the synthesis of 5-Fluoroindole from this compound?

- Methodological Answer : Mechanistic discrepancies (e.g., competing pathways in reductive cyclization) can be addressed via:

- Isotopic Labeling : Use ¹³C/¹⁹F-labeled precursors to trace reaction intermediates .

- Kinetic Studies : Monitor reaction progress under varying H₂ pressures (1–5 atm) to identify rate-limiting steps.

- Computational Modeling : Apply DFT calculations to compare activation energies of proposed pathways .

Q. What strategies optimize the selectivity of this compound derivatives in multi-step syntheses?

- Methodological Answer :

- Catalyst Screening : Test Pd/C vs. Fe/AcOH systems to minimize byproducts (e.g., over-reduced amines) .

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nitro-group reactivity, while non-polar solvents (toluene) favor regioselectivity.

- Temperature Gradients : Stepwise heating (50°C → 120°C) during enamine formation improves yield by 15–20% .

Q. How do electronic effects of the fluoro substituent influence the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer : The meta-directing fluoro group deactivates the aromatic ring, reducing electrophilic attack at the ortho/para positions. Experimental validation includes:

- Competitive Nitration : Compare nitration rates with non-fluorinated analogs (e.g., 2-nitrotoluene).

- X-ray Crystallography : Analyze electron density maps to quantify substituent effects .

Q. Data Analysis and Contradiction Management

Q. How should researchers address inconsistencies in reported melting points or spectral data for this compound?

- Methodological Answer : Cross-validate data across peer-reviewed sources (e.g., CAS 446-33-3 ). For spectral mismatches:

- Batch Purity Testing : Replicate synthesis under standardized conditions.

- Collaborative Studies : Compare results with independent labs to isolate methodological biases.

Q. What statistical tools are appropriate for analyzing yield variability in scaled-up syntheses?

- Methodological Answer : Use ANOVA to assess batch-to-batch variability (n ≥ 3 replicates) and Taguchi methods to optimize parameters (catalyst load, solvent ratio). Residual analysis identifies outliers caused by uncontrolled variables (e.g., moisture) .

Properties

IUPAC Name |

4-fluoro-2-methyl-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-5-4-6(8)2-3-7(5)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHFOWEGCZWLHNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196238 | |

| Record name | 5-Fluoro-2-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446-33-3 | |

| Record name | 4-Fluoro-2-methyl-1-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoro-2-nitrotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10334 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluoro-2-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-2-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Fluoro-2-nitrotoluene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL37KMH6YZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.